molecular formula C9H10BrClN2 B13645401 (R)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride

(R)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride

Cat. No.: B13645401
M. Wt: 261.54 g/mol
InChI Key: XYPSMJYQHVEZBS-SBSPUUFOSA-N
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Description

(R)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is a chiral organic compound featuring a nitrile (-CN) group, a primary amine (-NH₂), and a para-brominated phenyl ring. The molecular formula is C₉H₁₀BrClN₂, with a molecular weight of 261.5 g/mol (calculated). As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to the reactivity of its nitrile and amino groups, which can participate in cyclization, hydrolysis, or coupling reactions.

Properties

Molecular Formula

C9H10BrClN2

Molecular Weight

261.54 g/mol

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride

InChI

InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H/t9-;/m1./s1

InChI Key

XYPSMJYQHVEZBS-SBSPUUFOSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC#N)N)Br.Cl

Canonical SMILES

C1=CC(=CC=C1C(CC#N)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The preparation of (R)-3-amino-3-(4-bromophenyl)propanenitrile hydrochloride generally involves:

  • Formation of the β-aminonitrile backbone via nucleophilic addition or reductive amination.
  • Introduction of the 4-bromophenyl substituent.
  • Resolution or asymmetric synthesis to obtain the (R)-enantiomer.
  • Conversion to the hydrochloride salt for stability and isolation.

Synthesis via β-Aminonitrile Formation and Reduction

A common synthetic approach involves the formation of 3-amino-3-(4-bromophenyl)propanenitrile by reduction of unsaturated precursors, followed by resolution or biocatalytic hydrolysis for enantiomeric enrichment.

Racemic β-Aminonitrile Synthesis
  • Benzonitrile derivatives, including 4-bromobenzonitrile, react with acetonitrile and potassium tert-butoxide in benzene or toluene to form 3-amino-3-(4-bromophenyl)acrylonitrile intermediates.
  • These intermediates are reduced using sodium cyanoborohydride (NaCNBH₃) in acidic ethanol to yield racemic 3-amino-3-(4-bromophenyl)propanenitriles.
  • The reaction is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with structural confirmation by ^1H and ^13C nuclear magnetic resonance (NMR) spectroscopy.
Step Reagents & Conditions Product Notes
i 2 eq. CH₃CN, 4 eq. KOtBu, benzene/toluene, 24 h 3-amino-3-(4-bromophenyl)acrylonitrile Formation of acrylonitrile intermediate
ii NaCNBH₃, HCl, EtOH, 2 h Racemic 3-amino-3-(4-bromophenyl)propanenitrile Reduction to saturated aminonitrile
Enantiomeric Resolution via Biocatalysis
  • The racemic β-aminonitrile can be subjected to enzymatic hydrolysis using biocatalysts such as Rhodococcus rhodochrous ATCC BAA-870 to selectively hydrolyze one enantiomer, enriching the (R)-enantiomer.
  • Chiral HPLC is used to determine enantiomeric excess (ee) after purification.

Alternative Synthetic Approaches

Decarboxylative N-Alkylation and Cooperative Catalysis
  • Recent advances include the decarboxylative N-alkylation of α-amino acids with alcohols to construct α-amino nitriles, which can be extended to β-amino nitriles.
  • Cooperative catalysis involving Brønsted acids enables the amination of β-hydroxyl acid esters, providing bio-based β-amino acid esters, which can be further transformed into β-aminonitriles.
Aminoketone Intermediate Route
  • Aminoketones bearing bromophenyl groups are synthesized via halide displacement and subsequent reactions.
  • These intermediates can be converted into β-aminonitriles through further synthetic steps, often involving reductive amination and nitrile introduction.

Analytical and Characterization Data

  • ^1H and ^13C NMR spectroscopy are standard for confirming the structure of intermediates and final products.
  • Chiral HPLC is critical for determining enantiomeric purity.
  • Melting points and mass spectrometry data support compound identification.
  • Reaction progress is monitored by TLC and HPLC to ensure completion and purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Diazotization-Bromination-Reduction 3-nitro-4-aminophenol, HBr, NaNO₂, CuBr, hydrazine hydrate Industrial scale, high yield, mild conditions Precursor synthesis required
Racemic β-Aminonitrile Synthesis Benzonitrile derivatives, KOtBu, NaCNBH₃, acidic EtOH Straightforward, well-established Requires enantiomeric resolution
Biocatalytic Resolution Rhodococcus rhodochrous biocatalyst High enantioselectivity Biocatalyst availability
Decarboxylative N-Alkylation α-Amino acids, alcohols, Brønsted acid catalysts Sustainable, bio-based routes Complex catalyst systems
Aminoketone Intermediate Route Halides, amines, reductive amination Versatile intermediate Multi-step, unstable intermediates

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3-Amino-3-(4-bromophenyl)propanoate Hydrochloride
  • Molecular Formula: C₁₀H₁₃BrClNO₂
  • Molecular Weight : 294.57 g/mol
  • Key Difference : Replaces the nitrile (-CN) with a methyl ester (-COOCH₃).
  • The nitrile’s electrophilicity is absent, reducing reactivity in nucleophilic additions. Esters are more prone to hydrolysis under acidic/basic conditions compared to nitriles.
Other Functional Group Derivatives
  • Methyl 2-Amino-3-(4-bromophenyl)propanoate Hydrochloride: Amino group at position 2 instead of 3. This positional isomer may exhibit altered steric and electronic interactions in biological systems.

Substituent Position Variations

  • Methyl 3-Amino-3-(2-bromophenyl)propanoate Hydrochloride: Substituent: Bromine at the ortho position on the phenyl ring. Implications:
  • Electronic effects (e.g., resonance) differ from para-substituted analogs.

Enantiomeric Differences

  • (S)-Methyl 3-Amino-3-(4-bromophenyl)propanoate Hydrochloride: Key Difference: S-enantiomer vs. R-configuration in the target compound. Implications:
  • Enantiomers often show divergent biological activities. For example, the R-enantiomer may exhibit higher affinity for chiral receptors in drug targets.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Bromine Position Enantiomer
(R)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride C₉H₁₀BrClN₂ 261.5 Nitrile (-CN) Para R
Methyl (R)-3-amino-3-(4-bromophenyl)propanoate hydrochloride C₁₀H₁₃BrClNO₂ 294.57 Ester (-COOCH₃) Para R
Methyl (S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride C₁₀H₁₃BrClNO₂ 294.57 Ester (-COOCH₃) Para S
Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride C₁₀H₁₃BrClNO₂ 294.57 Ester (-COOCH₃) Ortho Racemic

Research Findings and Implications

Functional Group Reactivity :

  • Nitriles are advantageous in click chemistry or as precursors to amines via reduction. Esters, however, are more suited for prodrug formulations due to hydrolytic stability.

Substituent Position Effects :

  • Para-brominated analogs generally exhibit better metabolic stability than ortho-substituted derivatives, as para-substitution minimizes steric clashes in biological matrices.

Enantiomeric Specificity: The R-enantiomer of methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is prioritized in asymmetric synthesis for its hypothesized alignment with chiral drug targets (e.g., kinase inhibitors).

Biological Activity

(R)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by an amino group and a bromophenyl moiety, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrClN2. The presence of the amino group allows for hydrogen bonding, while the bromophenyl group may facilitate π-π stacking interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering catalytic activity.
  • Receptor Modulation : It can modulate receptor activity, potentially leading to downstream effects on cellular signaling pathways.
  • Cellular Signaling Interference : The compound may interfere with cellular signaling pathways, impacting processes such as apoptosis and inflammation .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anti-Cancer Properties

Studies have indicated that this compound exhibits anti-cancer properties through mechanisms such as:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor growth in xenograft models.
  • Modulation of signaling pathways involved in cell proliferation and survival .

2. Anti-Inflammatory Effects

The compound has been investigated for its potential to reduce inflammation:

  • It may inhibit the activation of the NLRP3 inflammasome, a key player in inflammatory responses.
  • Research indicates a reduction in pro-inflammatory cytokines such as IL-1β and IL-18 upon treatment with this compound .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits:

  • It has been shown to reduce neuroinflammation and neuronal cell death in models of neurodegenerative diseases .

Case Studies

Several case studies highlight the biological effects of this compound:

StudyObjectiveFindings
Study 1 Anti-cancer efficacyDemonstrated significant tumor reduction in xenograft models.
Study 2 Inflammatory response modulationShowed decreased levels of IL-1β in treated macrophages.
Study 3 Neuroprotection in animal modelsReduced neuronal loss and improved cognitive function post-injury.

Applications in Research

This compound serves as a valuable tool in various research applications:

  • Synthetic Chemistry : It is used as an intermediate in the synthesis of other biologically active compounds.
  • Biological Studies : Researchers utilize it to explore enzyme mechanisms, receptor interactions, and cellular pathways .

Q & A

Q. What are the established synthetic routes for (R)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis typically involves a base-catalyzed condensation of 4-bromobenzaldehyde with malononitrile , followed by stereoselective amination and subsequent hydrochlorination. Key steps include:

  • Base selection : Sodium ethoxide in ethanol promotes Knoevenagel condensation to form the nitrile intermediate.
  • Chiral resolution : Use of chiral auxiliaries (e.g., (R)-phenylglycinol) or enzymatic resolution ensures enantiomeric purity.
  • Optimization : Temperature control (0–5°C during amination) minimizes racemization. Catalytic asymmetric methods (e.g., chiral ligands with Pd catalysts) improve enantiomeric excess (ee) to >98% .
Synthetic Route Comparison
Starting Material
Key Reagents
Yield
Enantiomeric Excess

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural and chiral properties of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) confirms absolute configuration. Hydrogen bonding between the amino group and chloride ion stabilizes the crystal lattice .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.4–7.6 ppm, doublets), NH₃⁺ (δ 8.2 ppm, broad).
    • ¹³C NMR : Nitrile carbon (δ 118.5 ppm), C-Br (δ 122.3 ppm).
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) resolve enantiomers (retention times: R-form = 12.3 min, S-form = 14.7 min) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to chloro or fluoro analogues?

Methodological Answer: The 4-bromo substituent enhances reactivity in SNAr (nucleophilic aromatic substitution) due to:

  • Electron-withdrawing effect : Bromine’s -I effect activates the phenyl ring for attack by nucleophiles (e.g., amines, thiols).
  • Leaving group ability : Bromine is superior to chlorine or fluorine in displacement reactions (e.g., Suzuki coupling with aryl boronic acids).
Comparative Reactivity
Substituent
Activation Energy (SNAr)
Typical Reagents

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data arising from differing synthetic protocols or impurity profiles?

Methodological Answer:

  • Purification rigor : Use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to remove diastereomeric byproducts.
  • Batch validation : Quantify residual solvents (GC-MS) and heavy metals (ICP-OES) to ensure compliance with ICH guidelines.
  • Bioactivity normalization : Express IC₅₀ values relative to a reference standard (e.g., tamoxifen for cytotoxicity assays) to account for batch variability .

Q. How does the stereochemical configuration (R vs. S) impact the compound’s interaction with biological targets, and what methods validate this enantiomer-specific activity?

Methodological Answer: The R-configuration enhances binding to chiral receptors (e.g., G-protein-coupled receptors) due to spatial complementarity. Validation methods include:

  • Molecular docking : Simulations (AutoDock Vina) show R-form binds to ATP-binding pockets with ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for S-form.
  • Pharmacological assays : R-form exhibits 10-fold lower IC₅₀ (1.2 μM) than S-form (12 μM) in kinase inhibition assays .
Enantiomer Comparison
Target Affinity (KD)
Metabolic Stability (t₁/₂)

Q. What are the mechanistic implications of the nitrile group’s stability under physiological conditions for in vitro bioactivity studies?

Methodological Answer: The nitrile group undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH < 3) : Forms amide derivatives (via intermediate iminium ions).
  • Basic conditions (pH > 10) : Converts to carboxylic acid (confirmed by FT-IR loss of ν(C≡N) at 2240 cm⁻¹).
  • Bioactivity correlation : Nitrile stability in PBS (pH 7.4, t₁/₂ = 48 h) ensures intact delivery to cellular targets. Hydrolysis products show reduced cytotoxicity (IC₅₀ > 50 μM vs. 1.2 μM for parent compound) .

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